molecular formula C18H21NO2 B5869794 N-benzyl-4-(2-methylpropoxy)benzamide

N-benzyl-4-(2-methylpropoxy)benzamide

Cat. No.: B5869794
M. Wt: 283.4 g/mol
InChI Key: FVSPNDBFAHNDDS-UHFFFAOYSA-N
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Description

N-benzyl-4-(2-methylpropoxy)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2-methylpropoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-methylpropoxy)benzamide typically involves the condensation of 4-(2-methylpropoxy)benzoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed:

Scientific Research Applications

N-benzyl-4-(2-methylpropoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition or activation of their activity. The benzyl and 2-methylpropoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Comparison: N-benzyl-4-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. Compared to N-benzylbenzamide, which lacks the 2-methylpropoxy group, this compound may exhibit different pharmacokinetic and pharmacodynamic properties. Similarly, N-phenethylbenzamide and N-benzyloxybenzamide have different substituents, leading to variations in their biological activities and applications .

Properties

IUPAC Name

N-benzyl-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSPNDBFAHNDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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